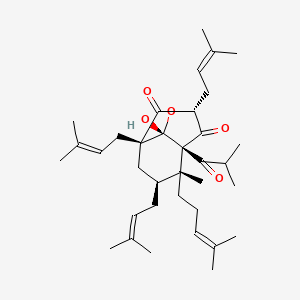

8-Hydroxyhyperforin 8,1-hemiacetal

Vue d'ensemble

Description

Hemiacetals are important intermediates in organic synthesis, often involved in the formation of more stable compounds through chemical reactions such as cyclization and oxidation. They play a critical role in the synthesis and transformation of various chemical compounds, including natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of hemiacetals can involve acid-catalyzed hydrolysis of acetonide groups, leading to the formation of the pyranose ring through intramolecular attack. This process was illustrated in the synthesis of anomeric 1,5-anhydrosugars as conformationally locked selective α-mannosidase inhibitors, showcasing the chemical creativity enabled by hemiacetal formation (Mane et al., 2011).

Molecular Structure Analysis

Hemiacetals are characterized by their unique structure, which includes a hydroxyl group and an ether linkage on the same carbon. This structure is pivotal in enabling the cyclization reactions essential for synthesizing complex molecules. For instance, the study of hydroperoxide-cleaving enzymes revealed the formation of fatty acid hemiacetals, underscoring the structural diversity achievable through enzymatic catalysis (Grechkin & Hamberg, 2004).

Chemical Reactions and Properties

Hemiacetals can participate in a variety of chemical reactions, including oxidation and the formation of cyclic structures. These reactions are instrumental in the synthesis of complex organic molecules. For example, the alternative reaction mechanism for the cross-linking of gelatin with glutaraldehyde involves the formation of hemiacetals, highlighting their chemical versatility (Farris, Song, & Huang, 2010).

Physical Properties Analysis

The physical properties of hemiacetals, such as solubility and crystalline structure, can be influenced by their hydrogen bonding capabilities. This was observed in the structural investigations of 5-hydroxy-4,5-dihydroisoxazoles, where hydrogen bonds involving the hemiacetal hydroxyl group played a significant role in the compound's supramolecular organization (Campos et al., 2011).

Chemical Properties Analysis

The reactivity of hemiacetals towards other chemical groups is a key feature of their chemical properties. This reactivity facilitates the formation of more complex molecules through reactions such as epoxidation, as demonstrated in the hematin-catalyzed epoxidation of hydrocarbons by fatty acid hydroperoxides (Dix, Fontana, Panthani, & Marnett, 1985).

Applications De Recherche Scientifique

Synthesis of potent prokinetic drug candidates : Novel derivatives of hemiacetals, specifically 8,9-anhydroerythromycin 6,9-hemiacetal derivatives, were synthesized and evaluated for gastrointestinal prokinetic activities. These compounds showed significant potency in inducing smooth muscle contractions, leading to the identification of a potential prokinetic drug (Lartey et al., 1995).

Cross-linking reactions in gelatin : A study investigating the cross-linking reaction between glutaraldehyde and gelatin molecules found that at low pH, the reaction may involve the -OH groups of hydroxyproline and hydroxylysine, leading to the formation of hemiacetals (Farris, Song, & Huang, 2010).

Selective α-mannosidase inhibitors : Research on anomeric 1,5-anhydrosugars derived from d-glucose, which involved the formation of hemiacetals, showed selective inhibition of α-mannosidase. This suggests potential applications in glycosidase inhibitory activities (Mane et al., 2011).

Orally available calpain inhibitors : A study exploring calpain inhibitors identified cyclic hemiacetal compounds that exhibited high potency and good oral bioavailability. These findings indicate the potential of hemiacetals in developing neuroprotective drugs (Shirasaki et al., 2006).

Modifications of erythromycin A : Hemiacetals were formed during the modification of erythromycin A, leading to new derivatives with potential pharmaceutical applications (Bojarska-Dahlig, Dziegielewska, & Glabski, 2010).

Investigation of carbohydrate structures and functions : N-Hexyl-4-aminobutyl glycosides, which form hemiacetals under certain conditions, were used for mass spectrometric investigation of glycan structure and investigation of glycan functions (Suzuki et al., 2009).

Propriétés

IUPAC Name |

(1R,3R,4R,5S,7R,8S)-8-hydroxy-4-methyl-1,5,7-tris(3-methylbut-2-enyl)-4-(4-methylpent-3-enyl)-3-(2-methylpropanoyl)-9-oxatricyclo[5.2.1.03,8]decane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-22(2)13-12-18-31(11)27(15-14-23(3)4)21-32(19-16-24(5)6)29(37)33(20-17-25(7)8)30(38)34(31,28(36)26(9)10)35(32,39)40-33/h13-14,16-17,26-27,39H,12,15,18-21H2,1-11H3/t27-,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUPNXPBDBNEAO-GAONCQJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C3(C(=O)C(C1(O3)O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)[C@]3(C(=O)[C@]([C@@]1(O3)O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098996 | |

| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59014-02-7 | |

| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59014-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.